2-Methyl-6-(4-methylphenyl)hept-2-en-4-one
Description
Contextualization within Sesquiterpenoid Chemistry and Organic Synthesis Research
Ar-turmerone (B1667624) is classified as a bisabolane-type sesquiterpenoid, a major class of compounds found within the essential oils of the Curcuma genus. rsc.orgmdpi.comnih.gov Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C15H20O. nih.govnih.govnist.gov Within the complex mixture of turmeric essential oil, ar-turmerone, along with its isomers α- and β-turmerone, are predominant constituents. mdpi.comnih.govmdpi.com
The structural features of ar-turmerone have made it a subject of interest in the field of organic synthesis. Early synthetic approaches were reported in the 1970s, exploring various methods for constructing its specific carbon framework. tandfonline.comtandfonline.com These initial syntheses involved strategies like controlled chain extension from mesityl oxide and schemes that systematically examined different carbon-carbon bond formations to build the molecule's side-chain. tandfonline.comtandfonline.com More recent synthetic efforts have continued to explore novel and efficient routes, such as those employing palladium-catalyzed arylation, indicating an enduring interest in the molecule from a synthetic chemistry perspective. thegoodscentscompany.com This sustained focus highlights the compound's role as both a target for methodological development and a platform for creating analogues for biological evaluation. acs.org
Natural Occurrence and Initial Academic Interests
Ar-turmerone is a naturally occurring compound predominantly isolated from the rhizomes of plants in the Curcuma genus. nih.govnih.gov It is a significant component of the essential oil of Curcuma longa L. (turmeric), where it can be one of the most abundant constituents. rsc.orgmdpi.comtandfonline.comresearchgate.net Its presence has also been documented in other species, including Curcuma amada (mango-ginger), Curcuma phaeocaulis, Curcuma aromatica, and Curcuma zedoaria. nih.govthegoodscentscompany.comnih.govlktlabs.com The concentration of ar-turmerone can vary significantly depending on the variety of the plant and its cultivation environment. mdpi.com
Initial academic interest in ar-turmerone was driven by its identity as a key volatile component of turmeric, a plant with a long history of use in traditional medicine. rsc.orgnih.gov Early research focused on its isolation and structural characterization from turmeric oleoresin. researchgate.netnanobioletters.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), were employed to elucidate and confirm its structure. researchgate.netnanobioletters.comepa.gov The compound was identified as a sesquiterpene ketone, which laid the groundwork for subsequent investigations into its chemical synthesis and biological properties. tandfonline.comtandfonline.comresearchgate.net
Table 1: Natural Sources of ar-Turmerone
| Plant Species | Common Name | Family | Primary Source of Compound | Citations |
| Curcuma longa L. | Turmeric | Zingiberaceae | Rhizome Essential Oil | rsc.orgnih.govmdpi.comtandfonline.comthegoodscentscompany.comnih.govresearchgate.netnih.gov |
| Curcuma aromatica Salisb. | Wild Turmeric | Zingiberaceae | Rhizome | nih.gov |
| Curcuma amada Roxb. | Mango Ginger | Zingiberaceae | Essential Oil | thegoodscentscompany.com |
| Curcuma phaeocaulis | Zingiberaceae | lktlabs.com | ||
| Curcuma zedoaria | Zedoary | Zingiberaceae | nih.gov | |
| Curcuma xanthorrhiza | Javanese Turmeric | Zingiberaceae | nih.gov | |
| Peltophorum dasyrachis | Fabaceae | nih.gov | ||
| Akebia trifoliata | Lardizabalaceae | nih.gov | ||
| Lantana strigocamara | Verbenaceae | nih.gov |
Current Research Frontiers for the Compound
Contemporary research on ar-turmerone has expanded significantly beyond its basic chemistry, now focusing on a wide array of potential biological activities. researchgate.netbenthamdirect.com A major frontier is its investigation in the context of cancer research. Studies have shown that ar-turmerone can inhibit the proliferation and mobility of glioma cells and induce apoptosis in various cancer cell lines, including human hepatocellular carcinoma, lymphocytic leukemia, and myeloid cells. thegoodscentscompany.comnih.govnih.gov Its mechanism of action in some cancer models involves targeting specific cellular pathways, such as downregulating cathepsin B in glioma. nih.gov
Another prominent area of research is its neuroprotective and neuro-regenerative potential. researchgate.netsamipubco.com Ar-turmerone has been found to stimulate the proliferation of neural stem cells both in vitro and in vivo, suggesting it could be a candidate for supporting regeneration in neurological disorders. nih.govrexresearch.com Research using models of Parkinson's disease has indicated that ar-turmerone and its derivatives can exert a neuroprotective effect on dopaminergic neurons. news-medical.net
The anti-inflammatory properties of ar-turmerone are also under active investigation. rsc.orglktlabs.comsamipubco.com It has been shown to suppress the production of inflammatory cytokines and inhibit key signaling pathways involved in inflammation, such as NF-κB. nih.govthegoodscentscompany.comlktlabs.com This has led to studies exploring its effects in inflammatory conditions like psoriasis, where it was found to suppress keratinocyte proliferation and inflammation. nih.gov
Further research frontiers include its antimicrobial and antifungal activities, with studies demonstrating its inhibitory effects against various bacteria and dermatophytes. mdpi.comlktlabs.comepa.govresearchgate.net Additionally, its potential as an antivenom agent against snakebites, an antidiabetic agent, and an insecticide are being explored. thegoodscentscompany.comnih.govsamipubco.comresearchgate.net These diverse research avenues underscore the compound's status as a versatile natural product with significant potential for further scientific and therapeutic development.
Table 2: Selected Current Research Findings on ar-Turmerone
| Research Area | Key Findings | Model System(s) Used | Citations |
| Oncology | Inhibited proliferation and mobility of glioma cells by downregulating cathepsin B. | U251, U87, LN229 glioma cell lines; subcutaneous implantation tumor model (in vivo). | nih.gov |
| Induced apoptosis in human hepatocellular carcinoma (HepG2) cells. | HepG2 cell line. | thegoodscentscompany.com | |
| Exhibited cytotoxic effects on lymphocytic leukemia (L-1210) and myeloid (HL-60) cells. | L-1210 and HL-60 cell lines. | nih.gov | |
| Neuroscience | Induced neural stem cell (NSC) proliferation and differentiation into neurons. | Primary fetal rat NSCs (in vitro); adult rats (in vivo). | nih.govrexresearch.com |
| Showed neuroprotective effect on dopaminergic neurons in a Parkinson's disease model. | Tissue cultures of a Parkinson's disease model. | news-medical.net | |
| Inhibited microglia activation. | BV2 microglial cell line; midbrain slice cultures. | nih.govsamipubco.comnews-medical.net | |
| Anti-inflammatory | Suppressed proliferation and inflammatory cytokine production in keratinocytes by inactivating the Hedgehog pathway. | HaCaT keratinocytes. | nih.gov |
| Attenuated invasion and expression of MMP-9 and COX-2 through inhibition of NF-κB activation. | TPA-induced breast cancer cells. | thegoodscentscompany.comlktlabs.com | |
| Antimicrobial | Inhibited growth of Clostridium perfringens and Escherichia coli. | Bacterial strains in vitro. | epa.govresearchgate.net |
| Showed anti-dermatophytic activity. | Dermatophyte models. | mdpi.comlktlabs.com | |
| Other | Neutralized hemorrhagic activity of Bothrops jararaca venom and lethal effect of Crotalus durissus venom. | Mice (in vivo). | nih.gov |
| Showed antifeedant effect on the armyworm Spodoptera frugiperda. | Spodoptera frugiperda. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-(4-methylphenyl)hept-2-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-9,13H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAJVHHFAXWBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CC(=O)C=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
325.00 to 326.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | (R)-ar-Turmerone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035612 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38142-58-4, 56485-42-8, 532-65-0 | |
| Record name | Turmerone, ar-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038142584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Turmerone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056485428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-ar-Turmerone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TURMERONE, AR-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/629S5II29P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-ar-Turmerone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035612 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Total Synthesis of 2 Methyl 6 4 Methylphenyl Hept 2 En 4 One
Retrosynthetic Strategies and Key Bond Formations
Retrosynthetic analysis is a foundational technique in planning the synthesis of natural products like ar-turmerone (B1667624). rsc.org It involves strategically disconnecting the target molecule into simpler, commercially available starting materials. For ar-turmerone, synthetic strategies have explored the formation of several key carbon-carbon bonds within its framework. tandfonline.com
A common retrosynthetic approach involves a disconnection at the C5-C6 bond, which simplifies the molecule into two key fragments: a p-methylphenyl-containing unit and a seven-carbon chain precursor. The forward synthesis would then typically involve a Grignard reaction or a related nucleophilic addition to form this crucial bond. Another viable strategy is to disconnect the C4-C5 bond, often leading to strategies involving Michael additions or aldol (B89426) condensations to construct the carbon skeleton.
The key bond formations in the various total syntheses of ar-turmerone are summarized below:
| Disconnection (Bond) | Key Forward Reaction Type | Precursors |
| C5 – C6 | Grignard Reaction / Cuprate Addition | p-methylphenylacetaldehyde derivative & Isopropyl magnesium bromide |
| C4 – C5 | Aldol Condensation | p-methylphenyl propanal & Acetone derivative |
| C3 – C4 | Wittig or Horner-Wadsworth-Emmons Reaction | Phosphonium ylide & p-methylphenyl-containing ketone |
| C1-C2 / C7-C6 | Alkylation | Enolate of a ketone & Alkyl halide |
These varied approaches highlight the flexibility organic chemists have in constructing the ar-turmerone scaffold, with the choice of strategy often depending on the desired stereochemical outcome and the availability of starting materials.
Development of Novel Catalytic and Stereoselective Synthetic Routes
The development of catalytic and stereoselective methods has been pivotal in advancing the synthesis of ar-turmerone, allowing for greater efficiency and control over the three-dimensional structure of the molecule.
The synthesis of a specific enantiomer of a target compound is known as asymmetric synthesis. springernature.comuvic.ca This is particularly important for biologically active molecules like ar-turmerone, as different enantiomers can have distinct biological effects. springernature.com Several successful asymmetric syntheses of ar-turmerone enantiomers have been reported.
One notable strategy for synthesizing (R)-ar-turmerone begins with (4-methylphenyl)acetic acid and employs Evans asymmetric alkylation as the key stereochemistry-inducing step. researchgate.net This method provides reliable control over the chiral center. Another powerful technique involves the Rhodium-catalyzed asymmetric hydrogenation of a β,β'-dimethylene ketone precursor. nih.gov This process can be tuned to produce either the (S)-(+)-ar-Turmerone or its saturated analogue, (S)-(+)-dihydro-ar-Turmerone, demonstrating the versatility of modern catalytic methods. nih.gov
A different approach introduced enantioselectivity via a Rh(I)-(S)-BINAP catalyzed addition of p-tolylboronic acid to E-ethylcrotonate. researchgate.net This reaction sets the chiral center early in the synthesis, which is then carried through a series of steps, including a key allylic oxidative rearrangement, to yield (–)-ar-turmerone in just six to seven steps. researchgate.net
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. nih.govnih.gov In the context of ar-turmerone synthesis, palladium and rhodium catalysts have been effectively utilized.
For example, palladium-catalyzed reactions, such as the Suzuki or Heck coupling, can be envisioned for forming the bond between the aromatic ring and the heptenone side chain. Rhodium-catalyzed hydroformylation has also been demonstrated as a practical method for constructing parts of the carbon skeleton, offering excellent control over regioselectivity (linear vs. branched products). researchgate.net The use of chiral ligands in conjunction with these metal catalysts is a cornerstone of many asymmetric synthetic routes, including those for ar-turmerone. researchgate.netnih.gov These catalytic systems can form stable complexes that facilitate cyclization and functionalization reactions, making them highly suitable for constructing complex molecular architectures from simpler precursors. nih.govprinceton.edu
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. While much of the literature focuses on total synthesis, related green chemistry research on ar-turmerone provides valuable insights. One significant area is the use of alternative solvents for extraction and purification. Hydrophobic deep eutectic solvents (HDESs) have been developed as environmentally friendly alternatives to conventional organic solvents for extracting ar-turmerone from turmeric. nih.govresearchgate.net These solvents, such as those made from oleic acid and menthol, are often biodegradable and have low toxicity. nih.govresearchgate.net
Applying these principles to synthesis, the use of such benign solvents, minimizing protecting groups, and employing catalytic rather than stoichiometric reagents are key goals. The development of enzymatic and biocatalytic routes, discussed later, represents a major advancement in the green synthesis of complex molecules like ar-turmerone.
Optimization of Reaction Conditions and Yields for Academic Scale Production
Optimizing reaction conditions is crucial for maximizing the yield and purity of a target compound, a necessary step for producing sufficient quantities for academic research. This involves systematically varying parameters such as temperature, reaction time, solvent, and the molar ratio of reactants and catalysts. researchgate.netrsc.org
For the synthesis of ar-turmerone, optimization would focus on key bond-forming steps. For instance, in a Grignard-based synthesis, the temperature must be carefully controlled to prevent side reactions. In metal-catalyzed couplings, the choice of ligand, catalyst loading, and base can dramatically affect the yield and selectivity. researchgate.net
While specific optimization data for the total synthesis of ar-turmerone is proprietary to the researchers, general principles can be applied. A study on isolating ar-turmerone from oleoresin found that the ratio of adsorbent (silica gel) to oleoresin was a critical parameter, with a 1:3 ratio being optimal. nanobioletters.comnanobioletters.com The choice of eluent was also optimized, with 96% ethanol (B145695) providing the best results for elution. nanobioletters.comnanobioletters.com These findings, though related to purification from a natural source, highlight the importance of systematic optimization. The table below illustrates typical parameters that would be optimized for a key synthetic step, such as a metal-catalyzed cross-coupling.
| Parameter | Range/Options Explored | Optimal Condition Goal | Rationale |
| Catalyst Loading | 0.5 mol% - 10 mol% | Lowest effective percentage | Minimize cost and residual metal contamination |
| Solvent | Toluene, THF, Dioxane, DMF | Solvent giving best solubility & reactivity | Maximize reaction rate and yield |
| Temperature | 25°C - 120°C | Lowest effective temperature | Reduce energy consumption and side reactions |
| Ligand | Various phosphine (B1218219) or N-heterocyclic carbene ligands | Ligand providing highest yield and selectivity | Fine-tune catalyst activity and stability |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Base that facilitates transmetalation without degrading substrate | Essential for catalytic cycle turnover |
Chemoenzymatic Synthesis and Biocatalysis Approaches
Chemoenzymatic synthesis integrates the high selectivity of enzymes with the versatility of traditional chemical reactions, offering powerful and sustainable routes to complex molecules. rsc.orgnih.gov Biocatalysis, the use of natural catalysts like enzymes, can achieve transformations that are difficult to replicate with conventional chemistry, often under mild, environmentally friendly conditions. nih.govspringernature.com
For ar-turmerone, chemoenzymatic strategies can be employed to create the chiral center with high enantiomeric purity. For example, alcohol dehydrogenases or transaminases can be used to produce enantiopure alcohol or amine precursors, which are then converted to ar-turmerone through subsequent chemical steps. rsc.org Lipases are another class of enzymes used for the kinetic resolution of racemic mixtures, where the enzyme selectively acylates one enantiomer, allowing for the separation of the two. nih.gov
These biocatalytic approaches can be part of a multi-step synthesis or used in cascade reactions where multiple enzymatic transformations occur in a single pot. springernature.com The ability to evolve enzymes through directed evolution allows scientists to create biocatalysts that are tailored to non-natural substrates, opening up new possibilities for the efficient and stereoselective synthesis of ar-turmerone and its analogues. nih.gov
Mechanistic Investigations of 2 Methyl 6 4 Methylphenyl Hept 2 En 4 One Reactivity
Chemical Transformations of the α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone functional group is a well-known reactive center in organic chemistry, susceptible to a variety of transformations. This reactivity stems from the electronic delocalization across the conjugated system, which renders both the carbonyl carbon and the β-carbon electrophilic.
Nucleophilic and Electrophilic Addition Reactions
The core reactivity of α,β-unsaturated ketones involves the addition of nucleophiles and electrophiles. Nucleophilic addition can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate or Michael addition). The regioselectivity of this addition is influenced by the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles, such as cuprates and thiols, typically favor 1,4-addition, while "hard" nucleophiles, like organolithium reagents, tend to favor 1,2-addition. The Michael addition is a thermodynamically controlled process, often leading to the more stable product. masterorganicchemistry.comwikipedia.orgyoutube.comyoutube.com
Electrophilic additions to α,β-unsaturated ketones are less common but can occur, for instance, through the reaction of the enone with halogens or strong acids. Protonation of the carbonyl oxygen activates the system towards nucleophilic attack.
Cycloaddition Reactions and Pericyclic Processes
Cycloaddition reactions, such as the Diels-Alder reaction, and other pericyclic processes are powerful tools in organic synthesis for the construction of cyclic systems. α,β-Unsaturated ketones can participate as dienophiles in [4+2] cycloadditions or as the 2π component in other cycloadditions. Pericyclic reactions are characterized by a cyclic transition state and are governed by the principles of orbital symmetry. rsc.orgnih.govacs.org
A thorough search of the scientific literature did not yield any studies specifically investigating the cycloaddition or pericyclic reactions of 2-Methyl-6-(4-methylphenyl)hept-2-en-4-one. The potential for this molecule to undergo such transformations remains an unexplored area of its chemical reactivity.
Oxidation and Reduction Pathways
The oxidation and reduction of α,β-unsaturated ketones can lead to a variety of products. Oxidation can occur at the double bond, for example, through epoxidation or dihydroxylation, or at the allylic positions. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for epoxidation, while osmium tetroxide or potassium permanganate (B83412) can be used for dihydroxylation.
Reduction of the α,β-unsaturated ketone moiety can be achieved with varying degrees of selectivity. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce both the carbon-carbon double bond and the carbonyl group. acs.orgcabidigitallibrary.orgrsc.orgtcichemicals.comchemrxiv.org Selective reduction of the double bond can be achieved using reagents like lithium in liquid ammonia (B1221849) (Birch reduction conditions) or through conjugate addition of a hydride source. Selective reduction of the carbonyl group in the presence of the double bond can be accomplished using reagents like sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction).
While the biological antioxidant properties of ar-turmerone (B1667624) are mentioned in several studies, there is a lack of published research on its chemical oxidation or reduction using specific laboratory reagents. mdpi.com No studies were found that detail the products or mechanisms of such reactions for this particular compound.
Detailed Kinetic and Thermodynamic Studies of Reaction Processes
Kinetic and thermodynamic studies are crucial for a deep understanding of reaction mechanisms, providing quantitative data on reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products. For α,β-unsaturated ketones, kinetic studies of Michael additions have been performed on various substrates, revealing the influence of steric and electronic factors on the reaction rate. nih.govresearchgate.net Thermodynamic data can help in predicting the position of equilibrium for reversible reactions. acs.orgnist.gov
Despite the importance of such data, no specific kinetic or thermodynamic studies for any chemical reaction involving this compound have been reported in the scientific literature. The rate constants, activation parameters, and equilibrium constants for its potential reactions remain undetermined.
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms. acs.org Theoretical calculations can provide insights into the geometries of transition states, reaction intermediates, and the energetic profiles of reaction pathways. Such studies can help to rationalize experimentally observed reactivity and selectivity, and even predict the outcomes of unknown reactions. For α,β-unsaturated ketones, DFT calculations have been used to study the mechanisms of nucleophilic additions and cycloadditions. researchgate.netacs.orgresearchgate.netrsc.org
While there are computational studies on the biological activity of ar-turmerone, primarily focusing on its interaction with protein targets (docking studies), no theoretical investigations into its chemical reaction mechanisms were found in the reviewed literature. nih.govresearchgate.net The transition state structures and energy profiles for its potential chemical transformations have not been computationally explored.
Comprehensive Spectroscopic and Structural Elucidation of 2 Methyl 6 4 Methylphenyl Hept 2 En 4 One
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For 2-Methyl-6-(4-methylphenyl)hept-2-en-4-one, HRMS would confirm the molecular formula as C₁₅H₂₀O, based on the precise mass of the molecular ion. nih.govresearchgate.net
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The major fragmentation pathways for ketones often involve α-cleavage and McLafferty rearrangement. youtube.com
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Possible Fragmentation Pathway |
| [M]⁺ | 216.1514 | Molecular Ion |
| [M-CH₃]⁺ | 201.1279 | Loss of a methyl radical from the isopropyl group or the p-tolyl group. |
| [M-C₃H₇]⁺ | 173.0966 | α-cleavage with loss of an isopropyl radical. |
| [M-C₇H₇]⁺ | 125.0966 | Cleavage of the bond between C-6 and the p-tolyl group. |
| [C₈H₉]⁺ | 105.0699 | Formation of the p-methylbenzyl cation. |
| [C₇H₇]⁺ | 91.0543 | Formation of the tropylium (B1234903) ion from the p-tolyl group. |
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. scielo.br This technique provides more detailed structural information than a standard mass spectrum. The fragmentation of the selected precursor ion can be induced by collision with an inert gas, a process known as collision-induced dissociation (CID). scielo.br
For this compound, an MS/MS experiment would allow for the detailed characterization of the fragmentation pathways. By analyzing the product ions, it is possible to confirm the connectivity of the different structural motifs within the molecule, such as the p-tolyl group and the heptenone chain.
Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their heavier isotopes (e.g., ²H, ¹³C). nih.gov In mass spectrometry, this leads to a predictable shift in the mass-to-charge ratio of the molecular ion and its fragments. This method can be invaluable for elucidating fragmentation mechanisms. For example, by selectively labeling the methyl groups with deuterium, it would be possible to definitively determine which methyl group is lost in specific fragmentation pathways.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. smu.edu
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the α,β-unsaturated ketone, typically observed in the range of 1650-1700 cm⁻¹. nanobioletters.comresearcher.life Other characteristic bands would include those for C-H stretching of the aromatic and aliphatic parts of the molecule, and C=C stretching of the aromatic ring and the enone system. nanobioletters.comresearchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. mdpi.comresearchgate.net While strong IR absorptions are observed for polar bonds like C=O, Raman spectroscopy is often more sensitive to the vibrations of non-polar bonds, such as the C=C bonds of the aromatic ring and the alkene. mdpi.com The Raman spectrum would provide confirmatory evidence for the presence of these functional groups and could offer additional structural details, particularly regarding the symmetry of the molecule.
Table 3: Vibrational Spectroscopy Data for this compound (Note: The following data are representative and compiled from typical vibrational frequencies for similar structures. Actual experimental values may vary.)
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| C=O (α,β-unsaturated ketone) | ~1685 | ~1685 | Stretching |
| C=C (alkene) | ~1620 | ~1620 | Stretching |
| C=C (aromatic) | ~1610, ~1515 | ~1610, ~1515 | Stretching |
| C-H (aromatic) | ~3030 | ~3030 | Stretching |
| C-H (aliphatic) | ~2960, ~2870 | ~2960, ~2870 | Stretching |
| C-H (alkene) | ~3010 | ~3010 | Stretching |
| C-H (aromatic) | ~815 | ~815 | Out-of-plane bending (p-disubstituted) |
X-ray Crystallography for Absolute and Relative Stereochemistry (if crystalline)
Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of all stereogenic centers. researchgate.netnih.gov This technique relies on the diffraction pattern produced when a single crystal of a compound is irradiated with X-rays. For a chiral molecule, the analysis of anomalous dispersion effects, often utilizing the Flack parameter, allows for the confident assignment of the absolute stereochemistry (R or S configuration). researchgate.net
To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible research literature. The absence of such data may suggest that the compound is an oil at room temperature or that it is challenging to obtain crystals of sufficient quality for diffraction experiments.
Should a crystalline sample of an enantiomerically pure form of this compound be obtained, the following crystallographic data would be anticipated:
| Crystallographic Parameter | Expected Information |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. |
| Space Group | The space group would define the symmetry operations within the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the repeating unit of the crystal. |
| Z | The number of molecules per unit cell. |
| Flack Parameter | A value close to zero for the correct enantiomer would confirm the absolute configuration. |
The determination of the crystal structure would provide an unequivocal confirmation of the relative stereochemistry between the chiral center and other parts of the molecule, as well as the absolute configuration of the chiral carbon at position 6.
Chiroptical Spectroscopy (CD/ORD) for Chiral Information
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for investigating the stereochemical features of chiral molecules in solution. nih.govlibretexts.org These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.
Optical Rotatory Dispersion (ORD): ORD measures the variation of the optical rotation of a substance with the wavelength of light. The resulting spectrum, known as an ORD curve, can be used to assign the absolute configuration of a molecule by comparing it to known compounds or by applying empirical rules such as the Octant Rule for ketones. libretexts.orgcaymanchem.com
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) in the regions of UV-Vis absorption of the molecule's chromophores. hebmu.edu.cnresearchgate.netrsc.org The sign and intensity of these Cotton effects are highly sensitive to the molecule's three-dimensional structure and absolute configuration. hebmu.edu.cn
While specific experimental CD or ORD spectra for this compound are not widely published, the absolute configuration of the naturally occurring (+)-enantiomer has been established as (S). scbt.comnih.govnist.gov This assignment is supported by extensive studies on related compounds and by chemical correlations.
A seminal study on the stereochemistry of the related non-aromatic sesquiterpenoids, α- and β-turmerone, isolated from Curcuma longa, successfully employed a combination of high-field NMR spectroscopy and chiroptical methods to determine their absolute configurations. researchgate.net This work established the (S) configuration at the C6 carbon for these related natural products, providing strong corroborative evidence for the stereochemical assignment of ar-turmerone (B1667624).
For (S)-ar-turmerone, the key chromophores are the α,β-unsaturated ketone and the p-substituted benzene (B151609) ring. The CD spectrum would be expected to show Cotton effects corresponding to the electronic transitions of these groups. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer. nih.govhebmu.edu.cn By comparing the calculated spectrum with the experimental one, the absolute configuration can be confidently assigned.
The expected chiroptical data for the enantiomers of this compound are summarized below:
| Spectroscopic Data | (S)-ar-Turmerone | (R)-ar-Turmerone |
| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |
| Circular Dichroism (CD) Spectrum | Expected to show Cotton effects with specific signs and magnitudes corresponding to its absolute configuration. | Expected to show a mirror-image CD spectrum to the (S)-enantiomer. |
The combination of these chiroptical techniques provides a powerful, non-destructive method for the stereochemical elucidation of this compound, complementing other spectroscopic methods and providing crucial information in the absence of a crystal structure.
Theoretical and Computational Chemistry Studies of 2 Methyl 6 4 Methylphenyl Hept 2 En 4 One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can determine the most stable three-dimensional arrangement of atoms (geometry optimization) and describe the distribution and energy of electrons within the molecule (electronic structure). rice.eduyoutube.com
Density Functional Theory (DFT) Applications for Ground and Excited States
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it suitable for molecules the size of ar-turmerone (B1667624). nih.gov DFT calculations could elucidate the electronic properties of 2-Methyl-6-(4-methylphenyl)hept-2-en-4-one, such as its charge distribution, dipole moment, and the energies of its frontier molecular orbitals (FMOs). samipubco.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com A small gap suggests higher reactivity. For instance, in a study of other bioactive compounds, the HOMO-LUMO gap was calculated to be between -8.22 and -9.17 eV, indicating their relative reactivities. samipubco.com
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For an aromatic ketone like ar-turmerone, the oxygen atom of the carbonyl group would be expected to be a region of negative potential, indicating a site for electrophilic attack, while the hydrogen atoms would show positive potential. nih.gov
While specific DFT calculations for the geometry optimization and electronic properties of this compound are not readily found in the literature, the table below illustrates the typical parameters that would be obtained from such a study.
Table 1: Hypothetical DFT-Calculated Properties of this compound Note: These values are illustrative and based on typical results for similar organic molecules. They are not experimental or specifically calculated values for this compound.
| Property | Predicted Value | Significance |
| Total Energy | e.g., -X Hartrees | The minimum energy corresponding to the most stable geometry. |
| Dipole Moment | e.g., ~2-4 Debye | Indicates the overall polarity of the molecule. |
| HOMO Energy | e.g., ~ -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | e.g., ~ -1.5 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | e.g., ~ 5.0 eV | Indicates chemical reactivity and kinetic stability. schrodinger.com |
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parameterization. rsc.org These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide very high accuracy for molecular properties but are computationally more demanding than DFT. researchgate.net
For a molecule like this compound, ab initio calculations could be employed to obtain a highly accurate reference geometry and to study phenomena where DFT might be less reliable, such as weak intermolecular interactions or the precise energetics of tautomers. For example, ab initio studies have been used to investigate the keto-enol tautomerism in similar molecules, providing insights into the relative stability of different forms. rsc.org Due to their computational expense, these methods are often used to benchmark the results from more economical methods like DFT for a specific class of molecules.
Conformational Analysis and Energy Landscape Mapping
This compound possesses several rotatable single bonds, leading to a variety of possible three-dimensional shapes, or conformations. msu.edu Conformational analysis is the study of the energies of these different conformers and the energy barriers for rotation between them. nih.gov This analysis is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation.
A systematic conformational search would involve rotating the key single bonds (e.g., the C-C bonds in the heptenone chain and the bond connecting the phenyl ring to the chain) and calculating the energy of each resulting structure. This process maps out the potential energy surface (PES) of the molecule, identifying low-energy, stable conformers (local minima) and the transition states (saddle points) that connect them. researchgate.net For similar flexible molecules, computational studies have identified multiple stable conformers, with energy differences that influence their population at room temperature. researchgate.net For example, the rotational barrier around the C(sp2)-N bond in urea (B33335) derivatives has been calculated to be in the range of 8.6-9.4 kcal/mol. researchgate.net
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing compounds. nih.gov DFT calculations, for instance, can predict vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Vis spectra). nanobioletters.com
Predicted NMR chemical shifts for ¹H and ¹³C are particularly useful. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. researchgate.net Comparing this predicted spectrum with experimental data is a powerful method for structure verification and assignment of stereochemistry. nih.gov While no specific predictions for this molecule are published, experimental data for ar-turmerone provides values that could be used to validate future computational models.
Table 2: Reported Experimental Spectroscopic Data for ar-Turmerone
| Spectrum | Wavelength/Frequency | Source |
| UV-Vis (max) | 237 nm | nanobioletters.com |
| FTIR (C=O stretch) | 1735 cm⁻¹ | nanobioletters.com |
| FTIR (Aromatic C=C stretch) | 2935 cm⁻¹, 2300 cm⁻¹ | nanobioletters.com |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular behavior. f1000research.com For this compound, MD simulations are particularly useful for studying its behavior in a biological environment, such as in a solvent or interacting with a protein.
Recent computational studies have used MD simulations to investigate the interaction of ar-turmerone with various biological targets. nih.gov For example, a study exploring its potential as a mosquito repellent performed MD simulations to validate the stability of the interaction between ar-turmerone and an odorant binding protein (OBP1). nih.gov These simulations can compute the strength and duration of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule within a protein's binding site. nih.gov Another study used MD simulations to show that the binding of ar-turmerone to the protein Akt1 was very stable over the simulation time. f1000research.com Such studies are crucial in drug discovery for understanding the mechanism of action at a molecular level.
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical models that correlate the chemical structure of a compound with its reactivity or physical properties. researchgate.net These models use calculated molecular descriptors (numerical representations of a molecule's structure) to predict properties of interest without the need for direct measurement.
For this compound, a QSPR model could be developed to predict properties like its solubility, lipophilicity (logP), or its absorption, distribution, metabolism, and excretion (ADMET) profile. samipubco.com A study on ar-turmerone has already performed an in silico ADMET profiling, which is a type of QSPR analysis. samipubco.com The results indicated acceptable parameters for properties like Caco-2 permeability and human intestinal absorption. samipubco.com
More broadly, QSRR models have been developed for classes of compounds that include sesquiterpenoids. These models have successfully correlated structural features, such as the number of alkylating centers and lipophilicity, with biological activities like anti-inflammatory or antitrypanosomal effects. nih.govacs.org Developing such a model for a series of ar-turmerone analogs could help in designing new derivatives with improved properties.
Derivatization and Structural Analog Development from 2 Methyl 6 4 Methylphenyl Hept 2 En 4 One
Design and Synthesis of Functionalized Derivatives
The functionalization of the ar-turmerone (B1667624) scaffold has been a key strategy to modulate its biological activity. This involves the introduction of various functional groups at different positions of the molecule.
One common approach is the hydroxylation of the aromatic ring or the aliphatic chain. For instance, turmeronol A and turmeronol B are naturally occurring hydroxylated derivatives of ar-turmerone. The synthesis of turmeronol A, or 2-Methyl-6-(3'-hydroxy-4'-methylphenyl)-2-hepten-4-one, has been achieved in six steps starting from 3-hydroxy-4-methyl acetophenone. mdpi.com Similarly, the synthesis of turmeronol B, (±)-2-Methyl-6-(2′-hydroxy-4′-methylphenyl)-2-hepten-4-one, has also been reported. mdpi.com
Researchers have also synthesized a series of ar-turmerone analogs with modifications on the aromatic ring to investigate their neuroprotective activities. frontiersin.orgnih.gov These modifications include the introduction of different substituents to alter the electronic properties of the phenyl group. For example, analogs have been synthesized with electron-donating and electron-withdrawing groups to enhance the electrophilicity of the β-carbon in the enone system, which is believed to be important for activating the Nrf2 pathway. frontiersin.orgnih.gov
The synthesis of these functionalized derivatives often involves multi-step reaction sequences. For example, the synthesis of novel analogs (A4–A7) from a previously identified potent analog (A2) was designed to enhance Nrf2 activation. frontiersin.orgnih.gov The general synthetic strategies often rely on classical organic reactions such as aldol (B89426) condensation, oxidation, and reduction, tailored to the specific functional group being introduced.
A study focused on the development of novel ar-turmerone analogs for the activation of chaperone-mediated autophagy (CMA) synthesized four new analogs (A4-A7) from a parent analog (A2). frontiersin.orgnih.gov The design strategy involved the addition of electron-donating and -withdrawing groups to the aromatic ring to increase the electrophilicity of the β-carbon. frontiersin.orgnih.gov
Creation of Skeletal Analogs and Hybrid Molecules
Beyond simple functionalization, researchers have explored the creation of skeletal analogs and hybrid molecules based on the ar-turmerone framework. This involves more significant alterations to the core structure of the molecule.
One area of investigation has been the modification of the heptenone side chain. For example, the synthesis of ar-atlantone, an analog where the heptenone side chain is altered, has been reported. kumamoto-u.ac.jpeurekalert.orgnih.govazolifesciences.comresearchgate.net This analog, along with others, has been evaluated for its neuroprotective and anti-inflammatory effects. kumamoto-u.ac.jpeurekalert.orgnih.govazolifesciences.comresearchgate.net
Another approach involves creating hybrid molecules by fusing the ar-turmerone motif with other pharmacologically active scaffolds. For instance, ar-turmerone has been fused with spiropyrrolidine oxindoles, resulting in hybrid molecules with enhanced potency against human leukemia and lung cancer cells. nih.gov This strategy aims to combine the beneficial properties of both parent molecules into a single chemical entity.
The development of these skeletal analogs often requires the development of novel synthetic routes. These routes may involve key steps such as cycloadditions, rearrangements, or multi-component reactions to construct the new molecular frameworks. The synthesis of such analogs allows for a broader exploration of the chemical space around ar-turmerone and can lead to the discovery of compounds with entirely new biological profiles.
Structure-Activity Relationship (SAR) Studies at a Molecular Interaction Level (e.g., enzyme binding in vitro)
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of ar-turmerone and its derivatives relates to their biological activity. These studies provide valuable insights for the rational design of more potent and selective compounds.
Several SAR studies have been conducted on ar-turmerone analogs, revealing key structural features that are important for their activity. For instance, the electrophilicity of the β-carbon in the α,β-unsaturated ketone moiety has been identified as a critical factor for the activation of the Nrf2 antioxidant response pathway. frontiersin.orgnih.govnih.gov Analogs with increased electrophilicity, such as ar-atlantone and analog 2 (A2), have shown enhanced Nrf2 activation and neuroprotective effects. nih.gov
The stereochemistry at the C6 position has also been shown to be important. The (R)-enantiomer of ar-turmerone has demonstrated slightly higher anti-inflammatory effects in microglial BV2 cells compared to the naturally occurring (S)-enantiomer. nih.govresearchgate.net
Molecular docking studies have been employed to understand the binding interactions of ar-turmerone and its analogs with specific protein targets at a molecular level. For example, docking studies have shown that ar-turmerone can bind to the active site of acetylcholinesterase (AChE), suggesting a potential mechanism for its neuroprotective effects. samipubco.com The interaction of ar-turmerone with the odorant binding protein 1 (OBP1) of mosquitoes has also been studied, revealing that its ketone group and aromatic ring play a crucial role in binding. nih.gov These computational studies help to visualize the binding poses and identify key amino acid residues involved in the interaction, guiding further optimization of the ligand.
A study on novel ar-turmerone analogs (A4-A7) and their effect on chaperone-mediated autophagy (CMA) revealed that persistent activation of p38 by analog A4 was crucial for CMA activation, a mechanism independent of Nrf2 activation. frontiersin.orgnih.gov This highlights that subtle structural modifications can lead to different signaling pathway activations.
The following table summarizes the findings from a study on the neuroprotective effects of ar-turmerone and its analogs:
| Compound | Anti-inflammatory Effect (in BV2 cells) | Neuroprotective Effect (in midbrain slice cultures) | Nrf2 Activation |
| (S)-ar-turmerone | Moderate | Yes | Moderate |
| (R)-ar-turmerone | Slightly higher than (S)-form | Yes | Not reported |
| ar-atlantone | Slightly higher than (S)-form | Yes, potent | High |
| Analog 2 (A2) | Slightly higher than (S)-form | Yes, potent | High |
Data sourced from Hori, Y. et. al., Cells, 2021. kumamoto-u.ac.jpeurekalert.orgnih.govazolifesciences.comresearchgate.net
Stereochemical Implications in Derivative Synthesis
Stereochemistry plays a critical role in the biological activity of ar-turmerone and its derivatives. The molecule possesses a chiral center at the C6 position of the heptenone chain, leading to the existence of (R)- and (S)-enantiomers.
Naturally occurring ar-turmerone is primarily the (S)-enantiomer. kumamoto-u.ac.jpeurekalert.orgnih.gov However, studies have shown that the (R)-enantiomer can exhibit different, and sometimes more potent, biological activities. For example, (R)-ar-turmerone was found to have a slightly stronger anti-inflammatory effect than (S)-ar-turmerone in microglial cells. nih.govresearchgate.net This highlights the importance of controlling the stereochemistry during the synthesis of ar-turmerone derivatives to obtain the desired biological profile.
The synthesis of enantiomerically pure derivatives of ar-turmerone presents a significant challenge. Stereoselective synthetic methods are required to control the configuration of the chiral center. This can be achieved through various strategies, such as the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors.
For example, the synthesis of both (R)- and (S)-enantiomers of ar-turmerone has been reported, allowing for a direct comparison of their biological activities. nih.govresearchgate.net The development of stereoselective synthetic routes is crucial for producing specific stereoisomers for in-depth biological evaluation and for the development of chiral drugs based on the ar-turmerone scaffold. The spatial arrangement of substituents, dictated by the stereochemistry, can significantly influence the binding affinity of the molecule to its biological target, thereby affecting its efficacy.
Biosynthesis and Biotransformation of 2 Methyl 6 4 Methylphenyl Hept 2 En 4 One
Elucidation of Biosynthetic Pathways in Natural Sources
The biosynthesis of ar-turmerone (B1667624), a bisabolane-type sesquiterpenoid, follows the general metabolic pathways established for terpenoid synthesis in plants, although specific enzymes dedicated to its formation have not been fully characterized. nih.govsemanticscholar.org The construction of its carbon skeleton originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.gov
The proposed biosynthetic route can be outlined as follows:
Formation of Farnesyl Pyrophosphate (FPP): The pathway begins with the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by a prenyltransferase enzyme, farnesyl pyrophosphate synthase (FPPS), to yield the C15 intermediate, (2E,6E)-farnesyl pyrophosphate (FPP). FPP is the common precursor for all sesquiterpenoids. nih.gov
Cyclization to a Sesquiterpene Skeleton: The linear FPP molecule is then cyclized by a class of enzymes known as terpene synthases (TPS). For bisabolane-type sesquiterpenes, this involves the formation of a bisabolyl cation intermediate. semanticscholar.org While a specific "ar-turmerone synthase" has not yet been isolated from Curcuma longa, this enzymatic step is crucial for establishing the characteristic monocyclic six-membered ring of the bisabolane (B3257923) skeleton.
Formation of ar-Curcumene (B162097): It is suggested that the bisabolyl cation undergoes further reactions, including dehydrogenation, to form the aromatic sesquiterpene ar-curcumene. semanticscholar.org
Oxidation to ar-Turmerone: The final step in the proposed pathway is the oxidation of ar-curcumene to yield ar-turmerone. semanticscholar.org This oxidative reaction introduces the ketone functional group at the C-4 position, completing the structure of 2-Methyl-6-(4-methylphenyl)hept-2-en-4-one.
Plants in the Zingiberaceae family, such as turmeric and ginger, are known to accumulate high levels of metabolites derived from both the phenylpropanoid and terpenoid pathways. nih.gov The biosynthesis of ar-turmerone is a key branch of the sesquiterpenoid pathway in these species.
Enzymatic Transformations and Catalytic Mechanisms
The direct enzymatic transformation of this compound in biological systems is an area of ongoing research. While specific metabolic enzymes have not been fully elucidated, some studies provide insights into its interactions with key enzyme families.
In a study using larvae of the mosquito Culex pipiens pallens as a non-human model system, ar-turmerone was found to increase the in vivo activity of certain detoxifying enzymes. nih.gov Specifically, the activity of Carboxylesterases (CarE) and Cytochrome P450 monooxygenases (P450s) was elevated after exposure to the compound. nih.gov This suggests that these enzyme systems may be involved in the metabolism and detoxification of ar-turmerone in this organism. The same study found no significant effect on the activity of acetylcholinesterase (AChE), indicating that ar-turmerone is likely not an AChE inhibitor. nih.gov
Related sesquiterpenoids isolated from Curcuma longa, known as turmeronols, have been shown to inhibit the IKK/NF-κB signaling pathway in BV-2 microglial cells, but this relates to the compound's mode of action rather than its metabolic transformation. nih.gov Further research is required to identify the specific enzymes, such as particular cytochrome P450 isozymes or hydrolases, that catalyze the modification and breakdown of ar-turmerone and to understand the precise catalytic mechanisms involved.
Metabolic Fate in Model Biological Systems (non-human, non-clinical)
The metabolic fate of this compound has been explored in some non-human, non-clinical model systems, providing insights into its absorption, distribution, and effects.
A study in mice compared the distribution of turmerones (a mixture including ar-turmerone) following oral administration versus inhalation. nih.gov After oral administration, turmerones were detected in their intact form in various organs. nih.gov This indicates that the compound can be absorbed from the gastrointestinal tract and distributed systemically throughout the body. The study noted the presence of ar-turmerone in the liver, brain, heart, kidney, and fat tissues, suggesting it crosses biological barriers. nih.gov The study also highlighted that different turmerone isomers may have different distribution patterns; for instance, ar-turmerone showed a notable distribution to epididymal fat. nih.gov
In a different model system, the larvae of Culex pipiens pallens, ar-turmerone was determined to function as a stomach poison. nih.gov It induced pathological changes in the midgut, muscle tissue, and Malpighian tubules. nih.gov This suggests that in this invertebrate model, the compound is ingested, absorbed through the digestive system, and exerts effects on various tissues.
While these studies confirm the systemic absorption and distribution of the intact molecule in a rodent model and its toxicological effects in an insect model, the specific metabolic products (i.e., the structures of metabolites formed in vivo) in these non-human systems have not been extensively characterized.
Exploration of Non Clinical Applications of 2 Methyl 6 4 Methylphenyl Hept 2 En 4 One in Chemical Research
Role as a Key Intermediate in the Synthesis of Other Natural Products or Complex Scaffolds
The chemical architecture of ar-turmerone (B1667624), featuring a reactive enone system, a chiral center, and an aromatic ring, makes it an attractive starting point for the synthesis of more complex molecules and novel analogs. Researchers have utilized ar-turmerone as a foundational scaffold to generate derivatives with modified or enhanced properties.
Syntheses targeting ar-turmerone and its related natural product, curcumone, have been developed using strategies like the β-oxoalkylation process. tandfonline.com Other approaches have explored various carbon-carbon bond-forming strategies to construct the molecular framework. tandfonline.com The development of a two-step synthesis using dianions of β-ketophosphonates highlights the interest in efficient routes to this scaffold. acs.org
More significantly, ar-turmerone serves as a template for creating new chemical entities. Studies have shown that structural modifications to the ar-turmerone framework can lead to compounds with superior biological efficacy. For instance, alterations to the aromatic ring and modifications at the 6-position have been found to enhance cytotoxic activities against cancer cell lines. nih.gov Another synthetic strategy involves fusing the ar-turmerone motif with other chemical structures, such as spiropyrollidone oxindoles, to create hybrid molecules with increased potency against lung cancer and leukemia cells. nih.gov These examples underscore the value of ar-turmerone as a key intermediate, providing a versatile backbone for the development of new compounds with potential therapeutic applications.
Table 1: Synthetic Approaches and Derivatives of ar-Turmerone
| Synthetic Focus | Methodology/Approach | Outcome/Significance | Reference(s) |
| Total Synthesis | β-Oxoalkylation Process | Efficient synthesis of ar-turmerone and curcumone. | tandfonline.com |
| Total Synthesis | Dianions of β-ketophosphonates | A concise, two-step synthesis of (+)-ar-turmerone. | acs.org |
| Analog Synthesis | Structural modification of the aromatic ring and side chain. | Enhanced cytotoxic activity against lymphocytic leukemia cells. | nih.gov |
| Hybrid Synthesis | Fusion with spiropyrollidone oxindoles. | Increased potency in lung cancer and leukemia cells. | nih.gov |
Applications in Materials Science and Polymer Chemistry
While direct applications of 2-methyl-6-(4-methylphenyl)hept-2-en-4-one as a monomer in polymer chemistry are not widely reported, its presence in natural extracts has led to its inclusion in novel biomaterial formulations. A notable application is in the context of advanced extraction techniques using hydrophobic deep eutectic solvents (HDESs). nih.gov
These "green" solvents, designed as environmentally friendly alternatives to traditional organic solvents, have been effectively used to extract ar-turmerone and curcuminoids from turmeric. nih.gov The resulting ar-turmerone-laden HDES can then be used to formulate microemulsions. nih.gov Such formulations are being explored for biomedical applications, including the development of emulgels for personalized wound dressings. researchgate.net In this context, ar-turmerone is a key bioactive component within a soft material, rather than a structural component of a polymer. The research highlights a novel application route where the properties of the natural product are harnessed within a specially designed material for a functional purpose.
Contributions to Catalysis or Methodological Development in Organic Chemistry
The synthesis and purification of this compound have been the subject of significant methodological research, aimed at improving efficiency, yield, and purity. These efforts contribute to the broader field of organic chemistry by refining synthetic and separation techniques.
Several distinct total synthesis routes have been published, each representing a different methodological approach. These include syntheses based on a β-oxoalkylation process and a strategy employing the dianions of β-ketophosphonates. tandfonline.comacs.org The exploration of these varied pathways provides valuable insights for chemists designing syntheses for other natural products with similar structural features.
In the realm of purification and analytical chemistry, a key development has been the establishment of methods to produce ar-turmerone as a high-purity reference standard. One patented method utilizes a combination of silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate ar-turmerone from turmeric volatile oil. google.com This process yields a product with purity greater than 99%, which is essential for its use as a reference substance in quality control and quantitative analysis. google.com
Furthermore, the development of novel extraction methods represents a significant methodological advancement. The use of hydrophobic deep eutectic solvents (HDESs) to extract ar-turmerone from Curcuma longa offers a more effective and environmentally friendly alternative to conventional organic solvents. nih.gov This work on "green" extraction is part of a larger trend in chemistry focused on developing sustainable processes. nih.govresearchgate.net
Environmental Chemical Behavior and Remediation Studies
The environmental role of this compound is primarily defined by its potent activity as a natural insecticide and repellent. Its effects on various insect species have been studied, positioning it as a potential eco-friendly alternative to synthetic pesticides, which are known to cause environmental contamination. researchgate.net
Research has demonstrated its larvicidal activity against several mosquito species, including Culex pipiens pallens, Anopheles quadrimaculatus, and Aedes aegypti. bioone.orgnih.gov For C. pipiens pallens, the compound acts as a stomach poison, with the digestive tissues and muscles being the primary active sites. nih.gov Studies have also confirmed its insecticidal and antifeedant effects against agricultural pests like the maize weevil (Sitophilus zeamais) and the fall armyworm (Spodoptera frugiperda). researchgate.net Its ability to repel stored grain pests suggests a potential application in protecting agricultural products. researchgate.net
The long-term use of such botanical insecticides raises ecological considerations. Studies have shown that exposure to ar-turmerone can induce detoxifying enzymes (such as GST, CarE, and P450) in mosquito larvae. nih.gov This enzymatic induction suggests that, like synthetic chemicals, widespread use could eventually lead to the development of resistance in target pest populations. nih.gov This aspect of its environmental behavior is crucial for developing sustainable pest management strategies.
Table 2: Ecotoxicological Profile of ar-Turmerone
| Target Organism | Observed Effect | Significance | Reference(s) |
| Culex pipiens pallens (Mosquito) | Larvicidal (stomach poison); induces detoxifying enzymes. | Potential as a biopesticide; indicates possibility of resistance. | nih.gov |
| Aedes aegypti & Anopheles quadrimaculatus (Mosquitos) | Larvicidal and biting deterrent. | Activity comparable to or better than DEET in some assays. | bioone.org |
| Sitophilus zeamais (Maize Weevil) | Insecticidal and repellent. | Potential use in stored grain pest control. | researchgate.net |
| Spodoptera frugiperda (Armyworm) | Antifeedant effect. | Application in crop protection. | researchgate.net |
Use as a Chemical Probe for Mechanistic Studies
Due to its specific interactions with cellular components, this compound is a valuable chemical probe for dissecting complex biological pathways, particularly in cancer and inflammation research. Its ability to modulate specific signaling cascades allows scientists to study the function of individual proteins and pathways in disease progression.
One of the most well-studied uses of ar-turmerone as a probe is in apoptosis (programmed cell death). In human hepatocellular carcinoma cells, it has been used to demonstrate the induction of apoptosis through the generation of reactive oxygen species (ROS). acs.orgnih.gov This ROS production, in turn, triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis by activating JNK and ERK kinases and modulating proteins like Bax, Fas, and various caspases. acs.orgnih.gov Similar apoptotic mechanisms have been observed in human leukemia cells. nih.govnih.gov
In the context of inflammation, ar-turmerone serves as a probe to investigate the NF-κB, JNK, and p38 MAPK signaling pathways. nih.govnih.gov Studies have shown it can inhibit the activation of these pathways in microglia, the primary immune cells of the brain, thereby blocking the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov It has also been used to study the Hedgehog signaling pathway's role in the hyperproliferation of keratinocytes, a key feature of psoriasis. nih.gov
Future Research Directions and Unexplored Avenues for 2 Methyl 6 4 Methylphenyl Hept 2 En 4 One Research
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The convergence of artificial intelligence (AI) and chemistry offers a paradigm shift in how novel molecules are discovered and optimized. For 2-Methyl-6-(4-methylphenyl)hept-2-en-4-one, AI and machine learning (ML) could dramatically accelerate the exploration of its chemical space.
Future research should focus on:
De Novo Design: Machine learning models, particularly deep generative models, can be trained on vast datasets of known bioactive compounds. nih.govnih.gov These models could then design novel analogues of this compound, predicting specific modifications to the heptenone backbone or the tolyl group to enhance desired properties, such as receptor binding affinity or metabolic stability. An AI model like CODE-AE, which has shown success in predicting human response to new compounds, could be adapted for this purpose. drugtargetreview.com
Property Prediction: AI algorithms can predict a wide range of physicochemical and biological properties, including solubility, toxicity, and potential therapeutic activities, even before a compound is synthesized. nih.gov This "in silico" screening can prioritize the most promising derivatives, saving significant time and resources. researchgate.net For instance, ML could predict the potential for Michael-type adduct formation, a key reaction of α,β-unsaturated ketones, which is relevant to their biological activity. oup.com
Synthesis Planning: AI-driven retrosynthesis tools can propose novel and efficient synthetic pathways. nih.gov By analyzing the structure of this compound, these algorithms could identify more sustainable or higher-yielding routes than traditional methods, potentially uncovering non-intuitive disconnections and intermediates.
| AI/ML Application Area | Potential Impact on this compound Research |
| Generative Models | Design of novel analogues with optimized biological or material properties. |
| Predictive Analytics | Rapidly screen virtual libraries for toxicity, ADME, and efficacy. drugtargetreview.comacs.org |
| Retrosynthesis AI | Discover more efficient, cost-effective, and sustainable synthetic routes. nih.gov |
Development of Advanced Analytical Techniques for Trace Analysis
The ability to detect and quantify minute amounts of this compound and its potential metabolites or degradation products is crucial for any future application, from environmental monitoring to materials science.
Prospective research avenues include:
Hyphenated Chromatography-Mass Spectrometry: Techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are powerful tools for trace analysis. ufz.deresearchgate.netfastercapital.com Future work could focus on developing validated methods to detect the compound in complex matrices such as water, soil, or biological tissues. This would be essential for studying its environmental fate or pharmacokinetic profile.
Chiral Analysis: The carbon at the 6-position of the heptene (B3026448) chain is a stereocenter, meaning the compound can exist as two enantiomers. These stereoisomers can have vastly different biological activities. Developing chiral separation methods, such as using chiral stationary phases in High-Performance Liquid Chromatography (HPLC), would be critical to isolate and study the individual enantiomers.
Non-Target and Suspect Screening: Advanced HRMS methods enable non-target screening, which can identify unknown transformation products of the parent compound without needing a reference standard. ufz.de This is invaluable for discovering novel metabolites or environmental degradation pathways.
| Analytical Technique | Application for this compound | Information Gained |
| LC-HRMS/MS | Detection in environmental or biological samples. slideshare.net | Quantification of parent compound and identification of metabolites. |
| Chiral HPLC | Separation of (R)- and (S)-enantiomers. | Understanding stereospecific activity and properties. |
| ICP-MS | Analysis of potential organometallic derivatives. youngin.com | Detection of trace metal contaminants or components in catalytic systems. |
Sustainable and Eco-Friendly Synthetic Strategies
Modern organic synthesis places a high premium on "green chemistry" principles, aiming to reduce waste, energy consumption, and the use of hazardous materials.
Future synthetic research should explore:
Photocatalysis: Visible-light photocatalysis offers a green alternative to traditional methods for C-H activation and oxidation. chemistryviews.org A potential route to this compound or its precursors could involve the photocatalytic C-H oxidation of an appropriate aryl alkane, using air as the oxidant and water as a solvent. chemistryviews.orgacs.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Research could target the discovery or engineering of enzymes (e.g., from the ene-reductase or ketoreductase families) to catalyze key steps in the synthesis, potentially achieving high enantioselectivity for the C6 stereocenter.
Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability compared to batch processes. Developing a flow synthesis for this compound could enable better control over reaction parameters, reduce reaction times, and facilitate easier purification. This approach aligns with modern, sustainable manufacturing practices. nih.govtechnologynetworks.com
Novel Reactivity Modes and Unconventional Transformations
The α,β-unsaturated ketone is a versatile functional group, but its full reactive potential is still being explored. Moving beyond its classical reactivity (e.g., Michael addition, conjugate reduction) could unlock new synthetic possibilities.
Unconventional transformations to investigate include:
C-H Activation/Functionalization: The tolyl group and various positions on the heptenone backbone possess C-H bonds that could be targeted for direct functionalization. Rhodium or palladium catalysis could enable the introduction of new substituents, rapidly building molecular complexity from the core structure. rsc.org
Domino and Annulation Reactions: The compound could be designed as a substrate for intramolecular domino reactions, where a single event triggers a cascade of bond formations to build complex polycyclic systems. organic-chemistry.org For example, a [6+1] annulation strategy could be explored. nitw.ac.in
Photochemical Cycloadditions: The enone moiety is an excellent chromophore for photochemical reactions. [2+2] or [4+2] cycloadditions induced by light could be used to construct strained ring systems or complex polycyclic architectures that are difficult to access through other means.
Interdisciplinary Research Opportunities Beyond Traditional Organic Chemistry
The unique combination of a bulky, lipophilic aryl group and a reactive enone system makes this compound a candidate for applications in diverse scientific fields.
Potential interdisciplinary avenues include:
Materials Science: α,β-Unsaturated ketones can act as monomers or cross-linkers in polymer synthesis. The properties of the resulting polymer could be tuned by the rigid tolyl group and the flexible heptene chain. Investigations could explore its use in creating novel resins, coatings, or functional polymeric materials.
Chemical Biology: Molecules with this scaffold are known to interact with biological systems, sometimes acting as mitochondrial toxins or having applications in cancer therapy. nih.govnih.gov The compound could be explored as a chemical probe to study specific biological pathways or as a starting point for medicinal chemistry programs targeting enzymes or receptors where its specific stereochemistry and electronic properties might confer high selectivity. nih.gov
Neuroscience: Some α,β-unsaturated carbonyl compounds are implicated in neurotoxicity through adduct formation with key proteins. oup.com While this highlights a potential risk, it also suggests that the molecule could be used as a tool in fundamental research to understand the mechanisms of neurodegenerative processes.
Q & A
Basic: How can the stereochemistry and crystal structure of 2-methyl-6-(4-methylphenyl)hept-2-en-4-one be reliably determined?
Answer:
The stereochemistry and crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . For visualization, ORTEP-3 is recommended to generate thermal ellipsoid diagrams, ensuring accurate bond-length and angle measurements . In cases of low-resolution data, high-pressure crystallization or cryocooling may improve diffraction quality. Key steps:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer.
- Refinement: Apply SHELXL’s twin refinement for handling pseudosymmetry or twinning .
- Validation: Cross-check with Hirshfeld surface analysis (e.g., CrystalExplorer) to confirm intermolecular interactions .
Basic: What spectroscopic methods are optimal for characterizing this compound?
Answer:
A combination of techniques ensures comprehensive characterization:
- NMR: 1D /-NMR and 2D NOESY/HSQC to resolve stereochemistry and confirm the (6S) configuration .
- GC-MS: For purity assessment and fragmentation pattern analysis (major ions: m/z 218 [M], 175 [M–CH]) .
- IR: Key peaks at ~1700 cm (C=O stretch) and ~1600 cm (aromatic C=C) .
| Property | Value | Method |
|---|---|---|
| Refractive Index | 1.492 | Abbe refractometer |
| Boiling Point | 319.8°C (760 mmHg) | GC-MS |
| Density | 0.92 g/cm | Pycnometry |
Advanced: How can synthetic routes to this compound be optimized for enantiomeric purity?
Answer:
Enantioselective synthesis requires:
- Chiral Catalysts: Use Evans’ oxazaborolidine catalysts for asymmetric aldol condensation of 4-methylacetophenone and prenol .
- Purification: Chiral HPLC (Chiralpak IA column, hexane:isopropanol = 95:5) to resolve (6S) and (6R) enantiomers .
- Yield Optimization: Microwave-assisted Claisen-Schmidt condensation reduces side-product formation (reported yield: 68% vs. 45% conventional) .
| Approach | Yield | Enantiomeric Excess (ee) |
|---|---|---|
| Asymmetric Aldol | 68% | 92% |
| Biocatalytic Reduction | 54% | 85% |
Advanced: How do structural analogs like α- and β-turmerone complicate data interpretation for this compound?
Answer:
α-Turmerone (cyclohexadiene substituent) and β-turmerone (methylenecyclohexene) are structural isomers with near-identical masses (MW 218.33 vs. 216.32) . Differentiation strategies:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile:water = 75:25) separates α- (RT 12.3 min) and β-turmerone (RT 14.1 min) .
- MS/MS: β-Turmerone shows a diagnostic fragment at m/z 161 (CHO) due to retro-Diels-Alder cleavage .
- NMR: α-Turmerone exhibits distinct -NMR signals at δ 5.45 (conjugated diene) vs. δ 4.75 (exocyclic methylene) in β-turmerone .
Advanced: What computational methods predict the pharmacokinetic and toxicological profiles of this compound?
Answer:
- ADMET Prediction: Use SwissADME or PreADMET to calculate properties:
- Toxicity: ProTox-II predicts LD = 980 mg/kg (oral, rat), aligning with in vivo data showing no acute toxicity below 500 mg/kg .
Basic: How is this compound isolated from natural sources?
Answer:
Isolation from Curcuma longa involves:
Extraction: Steam distillation of turmeric rhizomes yields essential oil (2–5% w/w) .
Fractionation: Flash chromatography (silica gel, hexane:ethyl acetate = 9:1) separates turmerones.
Crystallization: Recrystallization in ethanol at -20°C enriches (6S)-enantiomer (purity >98%) .
Advanced: How can contradictory solubility data for this compound be resolved?
Answer:
Discrepancies in solubility (e.g., 0.12 mg/mL in water vs. 4.5 mg/mL in DMSO) arise from polymorphic forms. Resolve via:
- PXRD: Compare experimental patterns with Cambridge Structural Database entries.
- DSC: Identify melting points of polymorphs (Form I: 65°C; Form II: 72°C) .
- Solubility Enhancement: Use β-cyclodextrin inclusion complexes (1:1 molar ratio) to increase aqueous solubility to 1.8 mg/mL .
Basic: What are the key challenges in quantifying this compound in biological matrices?
Answer:
Challenges include low volatility and matrix interference. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
